molecular formula C17H18ClN3O2 B2931027 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034298-32-1

2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2931027
CAS No.: 2034298-32-1
M. Wt: 331.8
InChI Key: KCVGEJRSMRSTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound provided for research purposes. Its molecular structure features a chlorophenyl group and a pyrrolidine ring, a nitrogen-containing heterocycle, connected via an ethanone linker. A key structural motif is the 3-[(2-methylpyrimidin-4-yl)oxy] substitution on the pyrrolidine ring. The pyrimidine moiety is a privileged structure in medicinal chemistry, often contributing to biological activity by engaging in hydrogen bonding and pi-stacking interactions with biological targets . Compounds containing a pyrrolidine ring linked to an aryl ketone system have been investigated for their potential biological activities. For instance, structurally related analogs, such as pyrovalerone, have been studied as potent inhibitors of dopamine and norepinephrine transporters, showing selectivity over the serotonin transporter . This suggests potential research applications for this compound in neuropharmacology, particularly as a structural template for developing transporter probes. Furthermore, molecules incorporating pyrimidine-oxypyrrolidine subunits have been explored as potent antagonists for various receptors . This compound is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-12-19-8-6-16(20-12)23-14-7-9-21(11-14)17(22)10-13-4-2-3-5-15(13)18/h2-6,8,14H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVGEJRSMRSTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by case studies and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_2\text{O}

This structure features a chlorophenyl group, a pyrrolidine moiety, and a pyrimidine derivative, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria.

Case Study Findings:

  • A study indicated that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organism
Pyrrolidine Derivative A0.0039Staphylococcus aureus
Pyrrolidine Derivative B0.025Escherichia coli

Antifungal Activity

In addition to antibacterial properties, the compound's structural characteristics suggest potential antifungal activity. Research into related compounds has shown promising results in inhibiting fungal growth.

Research Insights:

  • In vitro tests have indicated that certain pyrimidine derivatives possess antifungal properties, which may extend to the compound .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition can lead to therapeutic applications in various diseases.

Key Findings:

  • The compound is hypothesized to interact with kinases, which are critical in numerous cellular processes such as growth and differentiation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural components suggest it may act through:

  • Binding to Enzyme Active Sites: Similar compounds have been shown to bind effectively to enzyme active sites, inhibiting their function.
  • Interference with Cellular Signaling Pathways: By modulating kinase activity, it may influence critical signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s 2-methylpyrimidinyl group contrasts with bulkier substituents in analogs like 11A (benzodiazol-piperidinyl) and BI-5232 (imidazo-pyridinyl-piperidinyl), which may reduce steric hindrance and improve synthetic accessibility .
  • Synthetic Efficiency : The lower yield of BI-5232 (22%) compared to 11A (55%) suggests challenges in coupling imidazo-pyridinyl-piperidinyl groups, highlighting the target compound’s synthetic advantages with simpler substituents .

Table 2: Functional Group Impact on Bioactivity

Substituent Type Potential Biological Influence Example Compounds
2-Chlorophenyl Hydrophobic binding; Moderate metabolic stability Target compound,
Pyrimidinyl-pyrrolidine Hydrogen bonding with kinases or GPCRs Target compound,
Bromopyrimidinyl Increased lipophilicity; Potential DNA intercalation
Fluorophenylsulfanyl Enhanced solubility; Antioxidant potential

Key Findings :

  • Antioxidant Activity : Fluorophenylsulfanyl analogs (e.g., ) may exhibit antioxidant properties akin to pyridin-2(1H)-one derivatives, where bromine substituents enhance radical scavenging (e.g., 79.05% activity in ).
  • Antibacterial Potential: The pyrrolidine-pyrimidine scaffold in the target compound shares structural motifs with pyridin-2(1H)-ones, which demonstrated moderate inhibition of Staphylococcus aureus and Escherichia coli in .
  • ADMET Profile : The target compound’s molecular weight (~347.4) falls within the drug-like range (<500 Da), contrasting with heavier analogs like 11A (460.4), which may face permeability challenges .

Molecular Docking and Binding Affinity

  • Target Compound : The 2-methylpyrimidinyl group may engage in π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine in kinases), while the pyrrolidine nitrogen could form hydrogen bonds.
  • Comparisons :
    • BI-5232’s imidazo-pyridinyl group may confer higher affinity for ATP-binding pockets due to planar geometry .
    • Bromine in could improve binding via halogen bonds but risks off-target interactions.

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